molecular formula C21H17N3O5S B2690685 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide CAS No. 872695-50-6

2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide

Cat. No.: B2690685
CAS No.: 872695-50-6
M. Wt: 423.44
InChI Key: LGLBRPSBTVOGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound in question contains a pyridazine core linked to two benzo[d][1,3]dioxol groups via a thioether and acetamide bridge. Such structures are often explored for bioactivity (e.g., kinase inhibition, antimicrobial properties) due to their electron-rich aromatic systems and hydrogen-bonding capabilities.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c25-20(22-9-13-1-4-16-18(7-13)28-11-26-16)10-30-21-6-3-15(23-24-21)14-2-5-17-19(8-14)29-12-27-17/h1-8H,9-12H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLBRPSBTVOGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=C(C=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a complex organic molecule notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features several important structural components:

  • Benzo[d][1,3]dioxole moiety : Known for its role in various biological activities.
  • Pyridazine ring : Often associated with anti-inflammatory and antimicrobial properties.
  • Thioether linkage : May enhance interactions with biological targets.

The molecular formula of this compound is C21H17N3O5SC_{21}H_{17}N_{3}O_{5}S, with a molecular weight of 423.44 g/mol.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of the benzo[d][1,3]dioxole moiety from catechol and formaldehyde under acidic conditions.
  • Synthesis of the pyridazine ring through a condensation reaction between hydrazine and a suitable dicarbonyl compound.
  • Thioether formation , linking the benzo[d][1,3]dioxole and pyridazine intermediates using a thiol reagent and a base such as sodium hydride.

The biological activity of 2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells. The following mechanisms are proposed:

  • π-π Stacking Interactions : The aromatic structures can engage in stacking interactions with protein residues.
  • Hydrogen Bonding : The thioether and acetamide groups can form hydrogen bonds with proteins or nucleic acids, potentially modulating enzymatic activities or receptor functions.

Antiviral Activity

Recent studies highlight the antiviral properties of heterocyclic compounds similar to this one. For instance:

  • A series of novel derivatives exhibited significant inhibition of HSV replication in Vero cells, with some compounds achieving up to 91% inhibition at 50 μM concentration .

Anticancer Activity

Research indicates that compounds containing similar structural motifs have shown promising anticancer effects:

  • Compounds derived from thiazole and benzimidazole frameworks demonstrated cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and colon carcinoma (HCT-116), with IC50 values ranging from 6.2 μM to 43.4 μM .

Case Studies

A few notable studies have focused on the biological activity of compounds related to the target molecule:

StudyCompound TestedCell LineIC50 ValueObservations
Study 1Thiazole DerivativeHCT-1166.2 μMSignificant cytotoxicity observed
Study 2Benzimidazole DerivativeMCF-727.3 μMHigh selectivity and low cytotoxicity
Study 3Pyridazine DerivativeVero Cells50 μMInhibition of HSV replication up to 91%

Comparison with Similar Compounds

Comparison with Similar Compounds

(a) Structural Analogues in the Evidence

  • : Describes (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide derivatives. These compounds lack pyridazine or benzo[d][1,3]dioxol motifs but share acetamide linkages. Their synthesis uses carbodiimide coupling agents (e.g., EDC/HOBt), a common method for amide bond formation .
  • : Mentions an acetamide derivative (compound 11p ) with a benzodiazepine-pyrimidopyrimidine scaffold. While structurally distinct, it highlights the prevalence of acetamide groups in drug design for target binding .

(b) Hypothetical Comparison (Based on Structural Features)

Property Target Compound (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide () Compound 11p ()
Core Structure Pyridazine + benzo[d][1,3]dioxol Thiazolidinedione + benzamide Benzodiazepine + pyrimidine
Bioactivity Potential Hypothesized kinase inhibition Antidiabetic (PPARγ agonists) Anticancer (kinase targets)
Synthetic Route Not described Carbodiimide-mediated amidation Multi-step heterocyclic synthesis
Hydrogen-Bonding Capacity High (amide, ether oxygens) Moderate (amide, ketone) High (multiple amines)

Recommendations for Future Work

Synthesis Optimization : Adapt carbodiimide-mediated amidation () or multi-step heterocyclic strategies () for the target compound.

Bioactivity Screening: Prioritize assays against kinases or antimicrobial targets, given structural parallels to known bioactive molecules.

Computational Studies : Use docking simulations to predict binding modes compared to ’s compound 11p .

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodological Answer : Optimization should focus on reaction conditions (solvent, temperature, catalyst). For example, highlights the use of chloroform with triethylamine as a base for coupling reactions involving benzo[d][1,3]dioxolyl derivatives. Systematic variation of solvents (e.g., DMF for polar intermediates) and catalysts (e.g., DMAP for acylation) could enhance efficiency. Additionally, purification via column chromatography with gradient elution (hexane/ethyl acetate) is recommended to isolate the acetamide derivative effectively .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer : Combine 1H^1H-NMR and 13C^13C-NMR to confirm aromatic proton environments and thioether linkages, as demonstrated in for structurally similar pyridazine-thioacetamide derivatives. IR spectroscopy can validate the presence of C=O (amide I band, ~1650 cm1^{-1}) and C-S (650–750 cm1^{-1}) groups. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy, particularly for distinguishing isobaric fragments in the pyridazin-3-ylthio moiety .

Q. How should researchers design in vitro assays to evaluate its pharmacological activity?

  • Methodological Answer : Use cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination, as outlined in for related antitumor thiazol-2-amines. Include positive controls (e.g., doxorubicin) and assess dose-response curves. Parallel assays on non-cancerous cells (e.g., HEK293) evaluate selectivity. Mechanistic studies (e.g., apoptosis via flow cytometry) can further elucidate bioactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., serum concentration, incubation time). Standardize protocols per NIH guidelines (e.g., fixed 48-hour incubation). Cross-validate results using orthogonal methods: for example, compare MTT data with ATP-based luminescence assays. Structural analogs (e.g., replacing pyridazine with pyrimidine) can clarify if activity is scaffold-specific, as seen in ’s SAR analysis of thiazol-2-amines .

Q. How can the compound’s stability under physiological conditions be systematically evaluated?

  • Methodological Answer : Conduct forced degradation studies:
  • Acidic/alkaline hydrolysis : Incubate in HCl/NaOH (0.1–1.0 M) at 37°C for 24–72 hours.
  • Oxidative stress : Use 3% H2 _2O2_2.
  • Photolytic stability : Expose to UV light (ICH Q1B guidelines).
    Monitor degradation via HPLC-PDA and LC-MS to identify breakdown products. ’s analysis of dithiazolium salt degradation in wet solvents provides a model for tracking hydrolytic pathways .

Q. What computational approaches predict binding modes with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against receptors like γ-aminobutyric acid (GABA) transporters or kinase domains, given the benzo[d][1,3]dioxolyl moiety’s prevalence in CNS-targeting compounds ( ). Molecular dynamics simulations (GROMACS) over 100 ns can assess binding stability. Validate predictions with mutagenesis studies on key residues (e.g., Lys274 in GABA transporters) .

Q. How are reaction intermediates characterized during synthetic pathway optimization?

  • Methodological Answer : Use real-time monitoring via 19F^{19}F-NMR (if fluorinated intermediates exist) or in situ IR. For example, ’s study of 1,2,3-dithiazole intermediates employs 1H^1H-NMR to track HCl elimination during base-catalyzed cyclization. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) confirm intermediate structures .

Q. What methodologies identify metabolic pathways and potential toxicity?

  • Methodological Answer : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Phase I metabolites (oxidation, hydrolysis) and Phase II conjugates (glucuronidation) are prioritized. Compare with in silico tools like ADMET Predictor™. ’s metabolic disclaimer for similar acetamide derivatives underscores the need for empirical validation .

Tables for Key Data

Property Method Reference
Synthetic yield optimizationSolvent/catalyst screening
Antitumor IC50_{50}MTT assay (MCF-7 cells)
Hydrolytic stabilityHPLC-PDA (pH 7.4, 37°C)
Docking energy (kcal/mol)AutoDock Vina vs. GABA transporter

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.